molecular formula C19H19NO B1306309 (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine CAS No. 436087-17-1

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine

Cat. No.: B1306309
CAS No.: 436087-17-1
M. Wt: 277.4 g/mol
InChI Key: VMNIIKOXLGLGFQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as N-(furan-2-ylmethyl)-1,2-diphenylethanamine according to IUPAC standards. This nomenclature reflects the primary amine functionality where the nitrogen atom is substituted with a furan-2-ylmethyl group and connected to a 1,2-diphenylethanamine backbone.

The Chemical Abstracts Service has assigned the registry number 436087-17-1 to this compound. Alternative systematic names include 2-Furanmethanamine, N-(1,2-diphenylethyl)-, which emphasizes the furanmethanamine core structure with the diphenylethyl substituent. The molecular formula has been reported with slight variations in the literature, appearing as both C19H19NO and C19H20NO, suggesting potential discrepancies in hydrogen count that warrant careful verification through high-resolution mass spectrometry.

The compound's molecular weight is consistently reported as 277.36 grams per mole, which corresponds to the C19H19NO formulation. The structural framework incorporates three distinct aromatic systems: two benzene rings within the diphenylethyl moiety and one furan ring in the furanylmethyl substituent. This arrangement creates a complex three-dimensional architecture with multiple sites for potential intermolecular interactions and conformational flexibility.

Molecular Geometry Optimization Through Computational Methods

Computational approaches to molecular geometry optimization have proven essential for understanding the three-dimensional structure of complex organic molecules. Density Functional Theory calculations using the B3LYP functional with appropriate basis sets represent the gold standard for geometry optimization of organic compounds containing aromatic systems. The B3LYP/6-31G(d,p) methodology has demonstrated particular effectiveness for studying molecules with mixed aromatic and aliphatic components, providing accurate predictions of bond lengths, angles, and dihedral parameters.

For compounds containing furan rings, computational studies have revealed specific conformational preferences that influence overall molecular geometry. The furan ring maintains its planar aromatic character, with the oxygen atom participating in the delocalized π-electron system. The resonance energy of furan, measured at 67 kilojoules per mole, is significantly lower than benzene's 152 kilojoules per mole, indicating reduced aromatic stabilization that can affect conformational behavior.

The optimization process for this compound would involve systematic exploration of rotational barriers around key single bonds, particularly the connections between the central ethylamine backbone and the aromatic substituents. The diphenylethyl fragment introduces additional complexity through potential π-π stacking interactions between the two benzene rings, which can influence the preferred conformational states of the molecule.

Energy calculations using Density Functional Theory methods typically examine Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels to predict electronic properties and chemical reactivity. For related furan-containing compounds, Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gaps have been calculated in the range of 2-3 electron volts, indicating moderate electronic excitation energies.

X-ray Crystallographic Analysis of Solid-State Configuration

X-ray crystallography remains the definitive method for determining three-dimensional molecular structures in the solid state. The technique involves measuring the angles and intensities of X-ray diffraction patterns produced when crystalline samples are exposed to monochromatic X-ray radiation. For organic compounds like this compound, obtaining suitable crystals represents the primary challenge, as the material must form regular crystalline arrays without significant internal defects or twinning.

The crystallographic analysis process begins with crystal mounting and orientation within the X-ray beam, typically requiring crystals larger than 0.1 millimeters in all dimensions. Modern X-ray crystallography employs charge-coupled device detectors or area detectors to record diffraction intensities as the crystal is rotated through approximately 180 degrees, collecting tens of thousands of individual reflections.

For compounds containing multiple aromatic rings, X-ray crystallographic data provides crucial information about intermolecular packing arrangements and potential π-π stacking interactions. The planar aromatic systems in this compound would be expected to engage in face-to-face or edge-to-face interactions with neighboring molecules in the crystal lattice. The furan ring's lower aromatic character compared to benzene may result in different stacking preferences and distances.

Data processing and structure refinement involve computational methods that combine the experimental diffraction intensities with chemical knowledge to produce accurate atomic coordinates. The final refined crystal structure provides bond lengths with precision typically better than 0.01 angstroms and bond angles within 0.1 degrees, enabling detailed analysis of molecular geometry and conformational preferences in the solid state.

Comparative Structural Analysis With Related Aryl-Furan Derivatives

Comparative structural analysis with related aryl-furan derivatives provides valuable insights into structure-property relationships and conformational trends within this chemical class. The furan ring system exhibits distinctive structural characteristics that differentiate it from other five-membered heterocycles such as pyrrole and thiophene. The electronegativity difference between carbon and oxygen creates a polarized aromatic system with enhanced reactivity toward electrophilic substitution reactions.

Related compounds such as N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide have been extensively studied using spectroscopic and computational methods. These studies reveal that furan-containing molecules frequently adopt conformations that minimize steric interactions between the furan ring and other aromatic substituents. The flexibility of the methylene bridge connecting the furan ring to the amine nitrogen allows for conformational adjustment to optimize overall molecular stability.

Structural comparisons with diphenylethyl derivatives lacking the furan substituent highlight the unique electronic and steric effects introduced by the heterocyclic component. The furan ring's oxygen atom can participate in hydrogen bonding interactions, either as an acceptor through its lone pairs or as a weak donor through polarization of adjacent carbon-hydrogen bonds. These interactions can significantly influence solid-state packing and solution-phase behavior.

Compound Class Key Structural Features Electronic Properties
Diphenylethylamines Extended aromatic conjugation High aromatic stabilization
Furanylmethylamines Heterocyclic oxygen participation Moderate electron donation
Mixed aryl-furan systems Combined aromatic/heteroaromatic character Intermediate electronic properties

The comparative analysis extends to conformational flexibility, where the presence of multiple aromatic rings creates potential for restricted rotation around connecting bonds. Computational studies of similar systems indicate that energy barriers for rotation around aryl-alkyl bonds typically range from 10-20 kilojoules per mole, allowing for dynamic conformational equilibria at room temperature.

The unique combination of structural elements in this compound positions it as an interesting hybrid molecule that incorporates the electronic characteristics of both benzene and furan aromatic systems. This structural diversity contributes to its potential utility in various research applications while presenting interesting challenges for detailed structural characterization through both experimental and computational approaches.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,2-diphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)20-15-18-12-7-13-21-18/h1-13,19-20H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNIIKOXLGLGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389919
Record name N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436087-17-1
Record name N-(1,2-Diphenylethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Process

Parameter Description
Starting materials Aldehyde or ketone precursor, primary amine
Catalyst Typically heterogeneous catalysts (e.g., Pd/C, Raney Ni) or SiO2–I2 for related amines
Temperature range 15 to 180 °C (preferably 70 to 160 °C)
Pressure Elevated hydrogen pressure, adjusted by injection of hydrogen gas
Reaction time Variable, depending on substrate and catalyst
Offgas flow rate 0.1 to 400 standard cubic meters/h per liter of reaction volume
Work-up Depressurization, removal of excess hydrogen and aminating agent, purification by fractional rectification or chromatography

This method ensures high selectivity and yield of the target amine by controlling reaction parameters and catalyst choice.

Catalytic Systems and Innovations

  • SiO2–I2 Catalyzed Reactions : For related furfuryl amines, a heterogeneous catalyst composed of silica gel and iodine (SiO2–I2) has been used effectively in one-pot, three-component reactions under microwave irradiation, enhancing yield and environmental friendliness.
  • Microwave-Assisted Synthesis : Microwave irradiation accelerates the reaction kinetics, allowing for solvent-free conditions and higher yields in the synthesis of furfuryl amine derivatives.
  • Kabachnik–Fields Reaction : This multicomponent reaction involving furfurylamine, aldehydes, and dialkylphosphites can be adapted for synthesizing related amine derivatives, indicating potential routes for functionalized this compound analogs.

Representative Reaction Scheme (Conceptual)

  • Formation of imine intermediate : The aldehyde or ketone reacts with the amine to form an imine or Schiff base.
  • Hydrogenation : The imine is reduced under hydrogen pressure in the presence of a catalyst to yield the secondary amine.
  • Purification : The crude amine is isolated and purified by fractional distillation or chromatography.

Comparative Data on Catalytic Efficiency (Related Systems)

Catalyst System Temperature (°C) Reaction Time (min) Yield (%) Notes
Pd/C 70–160 Variable High Common for reductive amination
Raney Ni 70–160 Variable High Effective hydrogenation catalyst
SiO2–I2 20 (microwave) 20 92.3 Heterogeneous, reusable catalyst, solvent-free

Research Findings and Notes

  • The reductive amination process is highly sensitive to reaction conditions such as temperature, pressure, and catalyst type, which directly influence yield and purity.
  • The use of heterogeneous catalysts like SiO2–I2 offers advantages in terms of catalyst recovery and environmental impact.
  • Purification techniques such as fractional rectification are critical to remove residual hydrogen and unreacted amines, ensuring pharmaceutical-grade purity.
  • Multicomponent reactions and microwave-assisted synthesis represent modern advances that could be adapted for efficient preparation of this compound derivatives.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Reductive Amination Hydrogenation of imine intermediate High selectivity and yield Requires hydrogen gas and catalyst control
SiO2–I2 Catalyzed Synthesis Microwave-assisted, solvent-free Environmentally friendly, fast Catalyst preparation required
Multicomponent Kabachnik–Fields Reaction One-pot synthesis of aminophosphonates Efficient, versatile May require optimization for specific amines

Chemical Reactions Analysis

Types of Reactions

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
    • It has shown promise in modulating serotonin receptors, indicating potential use in treating mood disorders .
  • Antioxidant Activity :
    • Research indicates that derivatives of this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .
  • Plant Growth Regulation :
    • In agricultural science, this compound has been studied for its ability to enhance plant growth and resilience against environmental stressors. Its application as a plant growth regulator could lead to improved agricultural yields .

Organic Synthesis Applications

  • Synthesis of Novel Compounds :
    • The compound serves as a versatile building block in organic synthesis. It can be used to synthesize various derivatives through reactions such as alkylation and acylation, expanding the library of furan-based compounds .
    • A notable synthetic pathway involves the Kabachnik–Fields reaction, where this compound is reacted with phosphonates to create α-furfuryl derivatives with potential bioactivity .
  • Pharmaceutical Intermediates :
    • Its structural framework allows it to act as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal assessed the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound exhibits strong free radical scavenging activity. The IC50 values obtained were comparable to established antioxidants like ascorbic acid, highlighting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Structure : Replaces the furan-2-ylmethylamine group with a 4-nitrobenzamide moiety.
  • Applications : Used as an intermediate in agrochemical synthesis due to its robust aromatic backbone .

(1,2-Diphenylethyl)-p-tolyl-amine

  • Structure : Substitutes the furan ring with a p-tolyl (methyl-substituted phenyl) group.
  • Properties : The methyl group introduces steric hindrance, reducing conformational flexibility. Synthesized via titanium-catalyzed hydroamination, yielding a yellow oil .
  • Applications : Explored in asymmetric catalysis and ligand design .

Furan-Containing Amine Derivatives

[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride

  • Structure : Incorporates a 3,4-dimethoxyphenyl group and a butenyl chain.
  • Properties : The methoxy groups enhance electron density, while the butenyl chain increases hydrophobicity. Available as a hydrochloride salt (MW: 307.39 g/mol) .
  • Applications : Investigated for CNS-targeted drug delivery due to its lipophilic nature .

5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine

  • Structure : Combines a pyrimidine ring with the furan-2-ylmethylamine group.
  • Properties : The bromine atom and pyrimidine ring enhance halogen bonding and π-π stacking capabilities. Classified under GHS safety protocols for handling .
  • Applications : Used in kinase inhibitor research .

Substituted Amine Analogs

(2-Amino-2-Phenylethyl)dimethylamine

  • Structure : Features a dimethylamine group instead of furan-2-ylmethylamine.
  • Properties: Higher basicity (pKa ~10) due to the dimethylamino group, influencing protonation states in physiological environments .
  • Applications : Intermediate in antipsychotic drug synthesis .

[2-Amino-1-(furan-2-yl)ethyl]dimethylamine

  • Structure : Combines furan and dimethylamine groups on an ethane backbone.
  • Properties : The furan ring provides mild acidity (pKa ~4.5), while dimethylamine enhances solubility in organic solvents .
  • Applications : Studied in antiviral compound libraries .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Features Applications
(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine C₁₉H₁₉NO 277.36 Furan ring, diphenylethyl backbone Drug discovery
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 346.38 Nitrobenzamide substituent Agrochemical synthesis
(1,2-Diphenylethyl)-p-tolyl-amine C₂₁H₂₁N 287.40 p-Tolyl group, steric hindrance Catalysis
[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine hydrochloride C₂₀H₂₄NO₂·HCl 343.88 Methoxy groups, butenyl chain CNS drug delivery
5-Bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine C₉H₉BrN₄O 277.10 Bromopyrimidine, furan linkage Kinase inhibitors

Key Research Findings

  • Synthetic Accessibility : The target compound is synthesized via reductive amination or coupling reactions, similar to analogs like (1,2-diphenylethyl)-p-tolyl-amine . However, furan-containing derivatives often require protective group strategies due to the ring’s sensitivity to strong acids .
  • Bioactivity : Furan analogs exhibit enhanced binding to aromatic receptors (e.g., serotonin receptors) compared to purely aliphatic amines .
  • Safety Profile : Brominated furan derivatives (e.g., 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine) require stringent safety protocols under GHS guidelines .

Biological Activity

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is an organic compound with a unique structure that combines a furan ring and a diphenylethylamine moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound allows it to engage in various chemical reactions, which can be leveraged for its synthesis. The compound is typically synthesized through the reaction of furan-2-carbaldehyde with 1,2-diphenylethylamine, often utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to form the amine group .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Microorganism MIC (mg/mL) Activity
E. coli0.0195Strong
Staphylococcus aureus0.0048Strong
Candida albicans0.039Moderate

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in cell line assays, the compound demonstrated IC50 values indicating significant cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. It may bind to enzymes or receptors that play critical roles in cellular signaling pathways, thereby modulating their activity and leading to therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound reported its efficacy against multi-drug resistant strains of bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell death.
  • Cancer Cell Line Studies : Research evaluating the compound's effect on human breast cancer cell lines showed a dose-dependent reduction in cell viability, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated.

Q & A

Basic: What are the established synthetic routes for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, and what critical reaction conditions influence yield and purity?

Methodological Answer:
A common approach involves condensation reactions between furan-2-ylmethylamine and 1,2-diphenylethyl precursors. For example, analogous syntheses of structurally similar amines (e.g., 2-amino-1,1-diphenylethanes) utilize aminoacetaldehyde dimethylacetal with benzene in the presence of polyphosphoric acid as a catalyst . Key conditions include:

  • Solvent choice : Dichloromethane or benzene for optimal solubility and reactivity .
  • Catalyst : Acidic conditions (e.g., polyphosphoric acid) to facilitate imine or amide bond formation .
  • Temperature : Room temperature or mild heating (30–50°C) to avoid side reactions .
    Yield optimization requires rigorous purification via column chromatography (neutral Al₂O₃ or silica gel) and monitoring by TLC .

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups near δ 3.0–4.0 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular weight (C₁₉H₁₉NO, fw 277.36) via ESI-MS or GC-MS .
  • Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides absolute configuration and bond-length validation .

Advanced: What computational approaches are recommended to predict the electronic properties and potential biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
    Reference PubChem or NIST databases for baseline molecular descriptors .

Advanced: How should researchers address contradictions between experimental spectral data and theoretical predictions for this amine?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian NMR modules) .
  • Crystallographic Refinement : Resolve stereochemical ambiguities via SHELXL refinement of X-ray data .
  • Dynamic Effects : Consider temperature-dependent NMR or variable-temperature X-ray studies to account for conformational flexibility .

Basic: What are the key considerations in designing stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Stability Parameters :
    • pH : Test solubility and decomposition in acidic/basic buffers (pH 2–12).
    • Oxidation : Expose to O₂ or H₂O₂ to assess susceptibility.
    • Light Sensitivity : Conduct UV-Vis spectroscopy under UV irradiation .
      Monitor degradation via HPLC and track impurity profiles .

Advanced: What methodologies are employed to investigate the stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers .
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess.
  • X-ray Crystallography : Resolve absolute configuration using SHELXL-refined data .

Basic: What analytical techniques are prioritized for purity assessment and impurity profiling of this compound?

Methodological Answer:

  • HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Elemental Analysis : Verify C, H, N, O percentages against theoretical values .
  • TLC : Monitor reaction progress with silica gel plates (ethyl acetate/hexane eluent) .

Advanced: How can researchers elucidate the compound's interaction with biological targets using in vitro and in silico methods?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .
    • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity quantification .
  • In Silico Modeling :
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to predict binding stability .
    • Pharmacophore Mapping : Identify critical interaction sites using Schrödinger Phase .

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